3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15072827
Molecular Formula: C21H23N5O2S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O2S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29) |
| Standard InChI Key | XAEPRWWRWQOQDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S |
Introduction
3-Propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This compound integrates a piperazine moiety, which is often associated with various therapeutic applications, particularly in the central nervous system.
Key Structural Features:
-
Quinazolinone Core: Provides a backbone for diverse pharmacological activities.
-
Piperazine Ring: Associated with central nervous system applications.
-
Pyridin-2-yl Group: Enhances biological activity through specific interactions.
-
Sulfanylidene Group: Facilitates chemical reactivity and modification.
Synthesis Methodologies
The synthesis of 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from simpler precursors. One common method involves the use of hydrazine hydrate for the formation of hydrazones, followed by cyclization to yield quinazolinone derivatives. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.
Synthesis Steps:
-
Hydrazone Formation: Using hydrazine hydrate with a suitable aldehyde or ketone.
-
Cyclization: To form the quinazolinone ring under specific conditions.
-
Modification: Introduction of the piperazine and pyridin-2-yl groups.
Biological Activities and Applications
Quinazolinone derivatives, including 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one, are known for their diverse biological activities. These compounds can modulate neurotransmitter systems, with piperazine derivatives often interacting with serotonin receptors, potentially influencing mood and anxiety pathways.
Potential Applications:
-
Central Nervous System Disorders: Due to interactions with neurotransmitter systems.
-
Pharmacological Research: As a scaffold for drug development targeting various receptors.
Analytical Techniques for Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Spectroscopic Data:
| Technique | Information Provided |
|---|---|
| NMR | Molecular structure, functional groups |
| IR | Functional groups, molecular integrity |
Comparison with Related Compounds
Other quinazolinone derivatives, such as 7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one, also exhibit significant biological activities, including antibacterial and anticancer properties. These compounds highlight the versatility of the quinazolinone scaffold in medicinal chemistry.
Comparison Table:
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| 3-Propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | CNS disorders, pharmacological research | Drug development targeting neurotransmitters |
| 7-Chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one | Antibacterial, anticancer | Targeting enzymes and receptors in disease processes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume